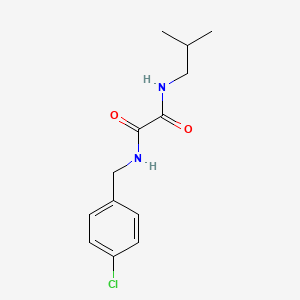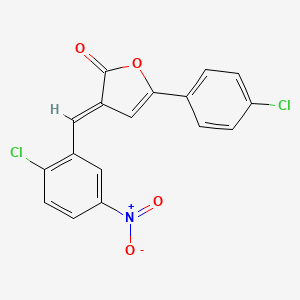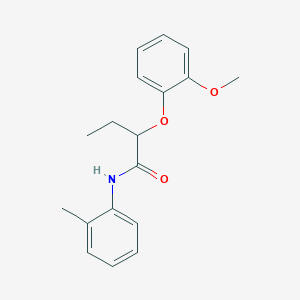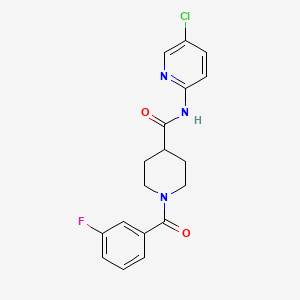
N-(4-chlorobenzyl)-N'-isobutylethanediamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-isobutylethanediamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes in the body. A-836,339 has been studied for its potential therapeutic applications in various conditions, including pain, inflammation, anxiety, and addiction.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N'-isobutylethanediamide involves the inhibition of FAAH, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are natural compounds that regulate various physiological processes in the body, including pain, inflammation, mood, and appetite. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to the modulation of endocannabinoid levels in the body. Endocannabinoids are known to regulate various physiological processes, including pain, inflammation, mood, and appetite. By increasing the levels of endocannabinoids in the body, this compound has been found to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorobenzyl)-N'-isobutylethanediamide for lab experiments is its specificity for FAAH inhibition. This compound has been found to be highly selective for FAAH and does not affect other enzymes or receptors in the body. This makes it a useful tool for studying the role of FAAH in various physiological processes.
One of the limitations of this compound for lab experiments is its lipophilicity. This compound is a highly lipophilic compound, which can make it difficult to dissolve in aqueous solutions. This can limit its use in certain experiments and require the use of organic solvents.
Orientations Futures
There are several future directions for the research on N-(4-chlorobenzyl)-N'-isobutylethanediamide. One area of research is the development of more potent and selective FAAH inhibitors. This compound has been found to be effective in animal models, but its potency and selectivity can be improved.
Another area of research is the investigation of the long-term effects of FAAH inhibition. Endocannabinoids are known to regulate various physiological processes, and their increase in the body can have both beneficial and detrimental effects. The long-term effects of FAAH inhibition on these processes need to be studied in more detail.
Conclusion:
This compound is a synthetic compound that belongs to the class of FAAH inhibitors. It has been extensively studied for its potential therapeutic applications in various conditions, including pain, inflammation, anxiety, and depression. The mechanism of action of this compound involves the inhibition of FAAH, leading to an increase in endocannabinoid levels in the body. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-isobutylethanediamide has been extensively studied for its potential therapeutic applications in various conditions. One of the main areas of research is pain management. This compound has been found to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. The mechanism of action of this compound involves the inhibition of FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids are known to have analgesic effects, and their increase in the body can alleviate pain.
Another area of research for this compound is anxiety and depression. This compound has been found to have anxiolytic and antidepressant effects in animal models. The mechanism of action in this case also involves the inhibition of FAAH and the increase in endocannabinoid levels. Endocannabinoids are known to regulate mood and emotions, and their increase in the body can alleviate anxiety and depression.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(2-methylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-9(2)7-15-12(17)13(18)16-8-10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEZQKPAOKQXXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4729123.png)
![N-(3-butoxyphenyl)-2-[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetamide](/img/structure/B4729127.png)
![N-(5-isoquinolinylmethyl)-N-methyl-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4729139.png)
![{[2-({4-[(benzylamino)sulfonyl]phenyl}amino)-2-oxoethyl]thio}acetic acid](/img/structure/B4729147.png)

![2-({3-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)-N-hexylacetamide](/img/structure/B4729153.png)
![isopropyl 5-(aminocarbonyl)-2-[(1-azepanylacetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4729155.png)
![N-butyl-8,8-dimethyl-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B4729165.png)


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3,5-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4729196.png)
![3-(4-chlorophenyl)-N-(2-{[(1-naphthyloxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4729205.png)
![N-(2-methoxyethyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4729212.png)
![N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4729220.png)